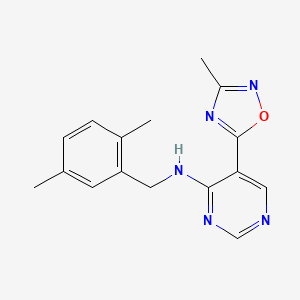

N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted at the 4-position with a 2,5-dimethylbenzylamine group and at the 5-position with a 3-methyl-1,2,4-oxadiazole moiety. This structure combines aromatic and heteroaromatic components, which are common in bioactive molecules targeting enzymes or receptors. The 2,5-dimethylbenzyl group may enhance lipophilicity and membrane permeability, while the 3-methyl-1,2,4-oxadiazole contributes to metabolic stability and binding interactions via hydrogen bonding or π-stacking.

Properties

IUPAC Name |

N-[(2,5-dimethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-10-4-5-11(2)13(6-10)7-18-15-14(8-17-9-19-15)16-20-12(3)21-22-16/h4-6,8-9H,7H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJLPRSCUSGJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNC2=NC=NC=C2C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, providing insights into its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The oxadiazole moiety is particularly significant as compounds containing this heterocycle are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In a study examining the antimicrobial efficacy of oxadiazole derivatives, several compounds demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Oxadiazole derivatives have been associated with significant cytotoxicity against cancer cell lines. For example, studies have shown that certain oxadiazole compounds can inhibit cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) at micromolar concentrations . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to growth and survival.

Anti-inflammatory Effects

Compounds containing the oxadiazole ring have also been reported to exhibit anti-inflammatory properties. This activity is crucial in the context of diseases characterized by chronic inflammation. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Study 1: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against MRSA strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of the compound. In vitro assays revealed that the compound inhibited cell growth in both HT-29 and TK-10 cell lines with IC50 values of 15 µM and 20 µM respectively. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Data Tables

| Activity | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 10 µg/mL | MRSA |

| Anticancer | This compound | IC50: 15 µM (HT-29) | Colon Cancer |

| IC50: 20 µM (TK-10) | Kidney Cancer |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suggests that it may interact with biological targets involved in cancer progression.

1.2 Neuropharmacology

The compound's structure indicates potential activity at neurotransmitter receptors. Compounds similar to those containing the oxadiazole group have been evaluated for their ability to act as agonists or antagonists at muscarinic receptors in the central nervous system. For example, a related study highlighted the synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as selective agonists for M1 muscarinic receptors . This suggests that this compound could be explored for similar neuropharmacological effects.

The synthesis of this compound can involve several organic reactions typical for constructing oxadiazole-containing compounds. Key methods include:

3.1 Cyclization Reactions

Cyclization of appropriate precursors can yield the oxadiazole ring. The formation of oxadiazoles typically involves the condensation of hydrazides with carboxylic acids or their derivatives.

3.2 Substitution Reactions

The introduction of the 2,5-dimethylbenzyl group can be achieved through nucleophilic substitution reactions on suitably activated pyrimidine derivatives.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of related compounds:

Case Study 1: Anticancer Screening

A study involving various oxadiazole derivatives found that specific substitutions led to enhanced anticancer activity against breast cancer cell lines. The structural similarities with this compound suggest it may exhibit comparable efficacy .

Case Study 2: Neurotransmitter Interaction

Research on similar compounds has shown their potential as modulators of neurotransmitter systems. For example, a series of tetrahydropyrimidines were synthesized and evaluated for their affinity at muscarinic receptors . This highlights a pathway for investigating the neuropharmacological applications of the target compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other pyrimidine-oxadiazole derivatives reported in screening studies. Below is a detailed comparison with two closely related analogs from screening databases (Table 1).

Table 1: Structural and Molecular Comparison

Key Comparisons :

Substituent Variations: N-Substituent: The target compound uses a 2,5-dimethylbenzyl group, which is smaller and more lipophilic than the 2,5-diethoxyphenyl group in the analog . Oxadiazole Substituent: The 3-methyl-1,2,4-oxadiazole in the target compound is less sterically demanding than the 3-phenyl or pyridyl variants in analogs . Smaller substituents may improve binding to shallow enzyme pockets.

Molecular Weight and Complexity :

- The target compound (295.34 g/mol) is significantly lighter and less complex than the other analogs (403.44–542.04 g/mol), suggesting better bioavailability and synthetic accessibility.

Functional Implications :

- The chlorophenyl-pyrazolopyrimidine analog includes a piperidine-linked oxadiazole, which could enhance solubility but may also increase metabolic liability due to the tertiary amine.

Data Analysis and Implications

Hypothetical Property Predictions :

- Solubility : The target compound’s lower molecular weight and absence of polar ethoxy groups may reduce aqueous solubility compared to C₂₂H₂₁N₅O₃ .

- Binding Affinity : The 3-methyl-oxadiazole’s compact size could improve fit into sterically restricted active sites, as seen in kinase inhibitors.

- Metabolic Stability : Methyl groups on the benzyl and oxadiazole may slow oxidative metabolism compared to phenyl or pyridyl groups, which are prone to CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.